2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activities
2,4-Diamino-6-hydroxypyrimidines substituted in position 5 by various groups, including a methyl group similar to our compound of interest, have been prepared and tested for their inhibitory activity against a range of DNA and retroviruses. While showing poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, highlighting the potential of structurally related compounds in antiviral research (Hocková et al., 2003).
Antimicrobial and Antifungal Properties
Dihydropyrimidine derivatives have demonstrated a broad range of biological activities, including antibacterial, antiviral, and anticancer properties. Synthesized compounds with structural similarities to 2-(3-Hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione showed significant antibacterial and antifungal activities against various microorganisms, indicating their potential as antimicrobial agents (Sahar B. Al-Juboori, 2020).
Corrosion Inhibition
Pyrimidine-2-thione derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. Their effectiveness suggests that compounds like this compound could serve as potential corrosion inhibitors, following the Langmuir isotherm in their adsorption behavior on metal surfaces (Soltani et al., 2015).
Anticancer Activities
Compounds structurally related to this compound have been synthesized and evaluated for their in-vitro anticancer activities against various human tumor cell lines. Among these, derivatives with a substituent of 3-hydroxy-4-methoxyphenyl showed high GI50 values, indicating strong potential in cancer treatment (Tiwari et al., 2016).
Liquid Crystal Properties
The synthesis and examination of liquid crystal properties of compounds containing pyrimidinecarboxylates reveal that the lateral substitution patterns significantly influence their liquid crystalline behavior. This suggests potential applications in the development of new materials for displays and other electronic devices (M. A. Mikhaleva, 2003).
Mercury Ion Detection
A specific compound was synthesized for the selective detection of Hg(II) ions, demonstrating the potential use of similar pyrimidine derivatives in environmental monitoring and the development of selective sensors for heavy metals (Abhilasha Jain et al., 2000).
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound interacts with its target, PARP-1, by inhibiting its activity . PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Pharmacokinetics
The compound is predicted to have good pharmacokinetics properties in a theoretical kinetic study . .
Result of Action
The result of the compound’s action is the inhibition of PARP-1, leading to genomic dysfunction and cell death . This makes it a potential therapeutic agent for cancer treatment, as it can compromise the DNA repair mechanism of cancer cells .
Properties
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-10-4-3-5-11-8-13-18(24-16(10)11)20-17(21-19(13)25)12-6-7-15(23-2)14(22)9-12/h3-7,9,22H,8H2,1-2H3,(H,20,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTRSPIPLQVMNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC(=C(C=C4)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.